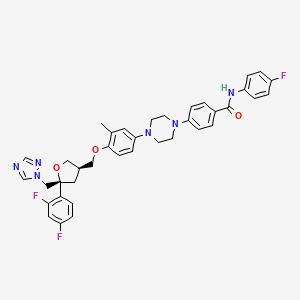
6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide is a sulfonamide derivative characterized by the presence of a pyridine ring and a sulfonamide functional group. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of related sulfonamide derivatives, which can be extrapolated to understand the compound .
Synthesis Analysis
The synthesis of heteroaryl sulfonamides, such as the compound of interest, can be achieved using organozinc reagents and 2,4,6-trichlorophenyl chlorosulfate (TCPC) as described in the first paper . The reaction involves the formation of 2,4,6-trichlorophenyl (TCP) pyridine-2-sulfonates, which can then react with amines to form the desired sulfonamide. This method suggests that a similar approach could be used to synthesize 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide by reacting the appropriate pyridylzinc reagent with TCPC followed by the introduction of a 3,4-difluorophenylamine.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is often characterized by the dihedral angle between aromatic rings and the orientation of substituents around the sulfonamide group. For instance, the second paper describes a sulfonamide with a dihedral angle of 46.85° between its pyridine rings . Although this paper does not discuss the exact compound of interest, it provides valuable information on the potential geometry and conformation of similar sulfonamide structures.
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions due to their functional groups. The papers provided do not detail reactions specific to 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide, but they do mention the formation of sulfonyl chlorides and their subsequent conversion to sulfonamides . Additionally, sulfonated derivatives can be generated through radical reactions involving sulfur dioxide and aryldiazonium tetrafluoroborates . These reactions highlight the reactivity of the sulfonamide group and the potential for further functionalization of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The crystal packing and hydrogen bonding patterns can affect the compound's solubility and stability. For example, the second paper describes how molecules are linked through N—H⋯N hydrogen bonds into zigzag chains, which could be indicative of the solid-state behavior of similar compounds . While the exact properties of 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide are not discussed, the principles outlined in the papers suggest that it may exhibit similar characteristics in terms of solubility, melting point, and crystal structure.
科学的研究の応用
Herbicidal Activity : Compounds including 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide derivatives have demonstrated significant herbicidal activity on a broad spectrum of vegetation at low application rates. This suggests their potential use in agricultural contexts for weed control (Moran, 2003).
Antimicrobial Agents : Pyridine-based sulfonamides, including structures similar to 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide, have been identified as effective antimicrobial agents. These compounds have shown significant activity against various microorganisms, indicating their potential in medical and pharmaceutical applications (El‐Sayed et al., 2017).
Crystal Structure Analysis : Studies on similar sulfonamide derivatives have provided insights into their molecular structure, such as the angles between pyridine rings and hydrogen bonding patterns. This information is vital for understanding the chemical behavior and potential applications of these compounds in various fields (Suchetan et al., 2013).
Potential Anticancer Activity : Research has shown that certain pyridine-3-sulfonamide derivatives possess anticancer activity. These findings open up possibilities for the development of new anticancer drugs based on sulfonamide structures (Szafrański & Sławiński, 2015).
Solvate Formation with Pharmaceuticals : Sulfonamide derivatives like 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide can form solvates with other pharmaceuticals, influencing the physicochemical properties of the resulting compounds. This is significant in drug development and formulation (Johnston et al., 2008).
Antitumor Evaluation : Some derivatives of pyridine sulfonamide, including those structurally related to 6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide, have been evaluated for antitumor activity in animal models. These studies contribute to the development of new therapeutic agents for cancer treatment (Ramasamy et al., 1990).
Antimicrobial Activity of Heterocyclic Compounds : Novel compounds containing a sulfonamido moiety, similar to the chemical structure of interest, have shown promising antimicrobial properties. This indicates the potential for developing new antimicrobial agents based on this structure (Akbari et al., 2022).
特性
IUPAC Name |
6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF2N2O2S/c12-11-4-2-8(6-15-11)19(17,18)16-7-1-3-9(13)10(14)5-7/h1-6,16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVYZLFXVPUVUMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)C2=CN=C(C=C2)Cl)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3,4-difluorophenyl)pyridine-3-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,4-Difluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]cycloheptane-1-carboxylic acid](/img/structure/B2538416.png)
![2-(benzo[d]thiazol-2-ylthio)-N-(2-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acetamide](/img/structure/B2538418.png)
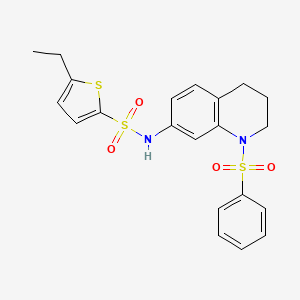
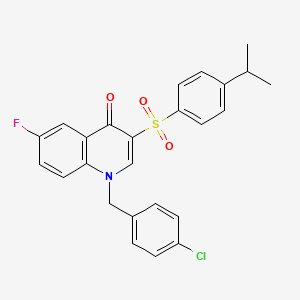
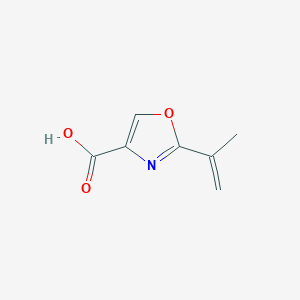
![7,8-dimethoxy-5-(3-methoxybenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2538427.png)
![6-Cyclopropyl-2-{[1-(isoquinoline-1-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2538428.png)
![[(6-Methylpyrimidin-4-yl)thio]acetic acid](/img/structure/B2538429.png)
![2-(ethylthio)-N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2538431.png)
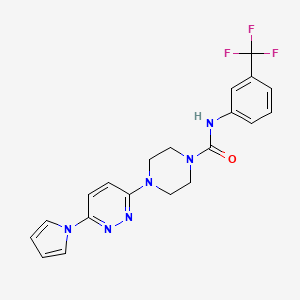

![N-(2-fluorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2538436.png)
![N-(benzo[b]thiophen-5-yl)cinnamamide](/img/structure/B2538437.png)
